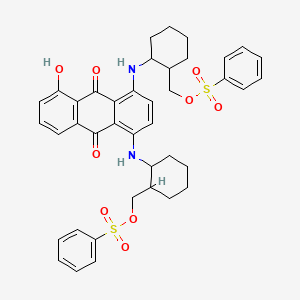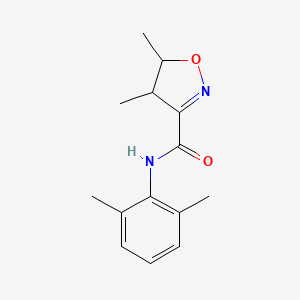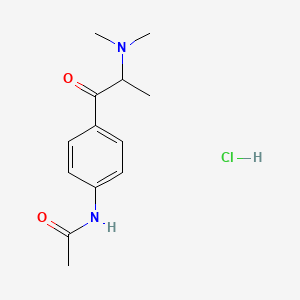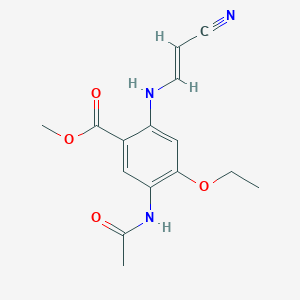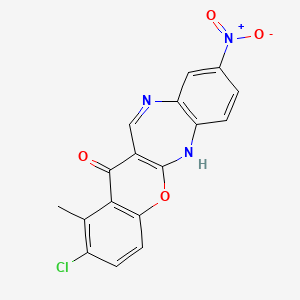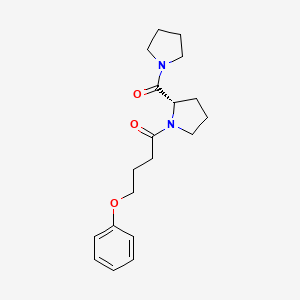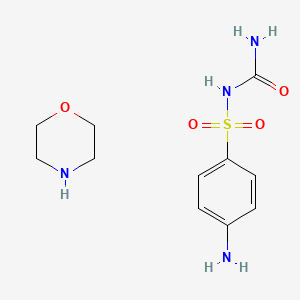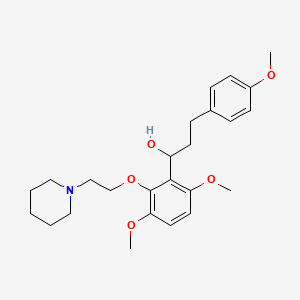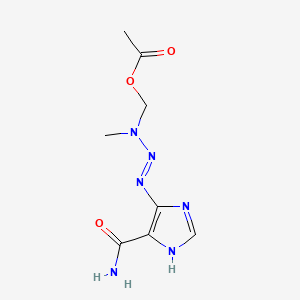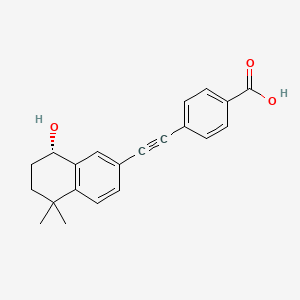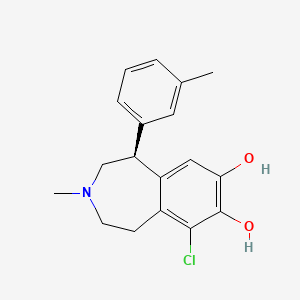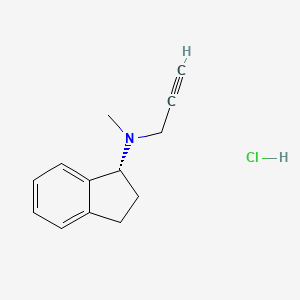
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- es un compuesto orgánico que pertenece a la clase de los indanos. Los indanos se caracterizan por un anillo de ciclopentano fusionado a un anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- normalmente implica la reacción de la N-metil-1-indanamina con bromuro de propargilo en condiciones básicas. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio en un disolvente orgánico como el acetonitrilo. El producto se purifica luego y se convierte a su sal de clorhidrato .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con enzimas y receptores.
Medicina: Se está investigando su posible aplicación terapéutica, particularmente en el tratamiento de trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a cambios en las vías bioquímicas. Por ejemplo, puede inhibir la amino oxidasa, afectando el metabolismo de los neurotransmisores .
Comparación Con Compuestos Similares
Compuestos similares
N-metil-N-2-propinil-1-indanamina, (S)-: Este es el enantiómero de la forma ®- y tiene propiedades químicas similares, pero puede exhibir diferentes actividades biológicas.
N-metil-N-propargilo-1-aminoindano: Otro compuesto con una estructura similar pero diferentes sustituyentes
Unicidad
El clorhidrato de N-metil-N-2-propinil-1-indanamina, ®- es único debido a su estereoquímica específica y la presencia del grupo propargilo.
Propiedades
Número CAS |
136314-72-2 |
|---|---|
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m1./s1 |
Clave InChI |
DWMQCWYIMZWFPL-BTQNPOSSSA-N |
SMILES isomérico |
CN(CC#C)[C@@H]1CCC2=CC=CC=C12.Cl |
SMILES canónico |
CN(CC#C)C1CCC2=CC=CC=C12.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


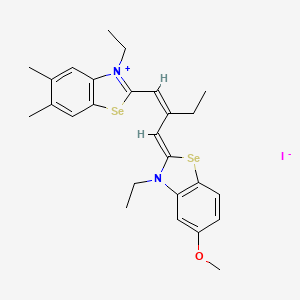
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
